molecular formula C17H19FN4O3 B2871262 Acetic acid;1-[(4-carbamimidoylphenyl)methyl]-3-(3-fluorophenyl)urea CAS No. 2580208-23-5

Acetic acid;1-[(4-carbamimidoylphenyl)methyl]-3-(3-fluorophenyl)urea

Cat. No. B2871262
CAS RN: 2580208-23-5
M. Wt: 346.362
InChI Key: GNCCZQGVCBQDSK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains elements of acetic acid and urea derivatives. Acetic acid is a simple carboxylic acid with the chemical formula CH3COOH . Urea derivatives are commonly used in medicinal chemistry due to their versatile biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The presence of acetic acid suggests a carboxyl group (-COOH), while the urea derivative indicates the presence of an amide group (-CONH2) .


Chemical Reactions Analysis

The compound, due to its functional groups, could be involved in various chemical reactions. Acetic acid can participate in typical acid-base reactions , while the urea derivative might be involved in reactions typical for amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, etc .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety measures should be taken when handling it to avoid potential health risks .

properties

IUPAC Name

acetic acid;1-[(4-carbamimidoylphenyl)methyl]-3-(3-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O.C2H4O2/c16-12-2-1-3-13(8-12)20-15(21)19-9-10-4-6-11(7-5-10)14(17)18;1-2(3)4/h1-8H,9H2,(H3,17,18)(H2,19,20,21);1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCCZQGVCBQDSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC(=CC(=C1)F)NC(=O)NCC2=CC=C(C=C2)C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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